molecular formula C8H7Cl2NO B8585578 2-[(1,2-Dichloroethenyl)oxy]aniline CAS No. 89412-51-1

2-[(1,2-Dichloroethenyl)oxy]aniline

Cat. No.: B8585578
CAS No.: 89412-51-1
M. Wt: 204.05 g/mol
InChI Key: TXEKQAGPCRLDHV-UHFFFAOYSA-N
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Description

2-[(1,2-Dichloroethenyl)oxy]aniline is an aromatic amine derivative featuring an aniline core (benzene ring with an amino group) substituted at the ortho-position by an ether-linked 1,2-dichloroethenyl group. The dichloroethenyl group enhances electrophilicity and reactivity, while the aniline moiety provides sites for further functionalization.

Properties

CAS No.

89412-51-1

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2-(1,2-dichloroethenoxy)aniline

InChI

InChI=1S/C8H7Cl2NO/c9-5-8(10)12-7-4-2-1-3-6(7)11/h1-5H,11H2

InChI Key

TXEKQAGPCRLDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC(=CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Permethrin
  • Structure: Permethrin ((3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) contains a dichloroethenyl group bonded to a cyclopropane ring, esterified to a 3-phenoxybenzyl alcohol .
  • Key Differences :
    • Core Structure : Permethrin is a pyrethroid ester with a cyclopropane backbone, whereas 2-[(1,2-Dichloroethenyl)oxy]aniline is an aniline derivative with an ether linkage.
    • Functional Groups : Permethrin’s ester group contrasts with the amine and ether functionalities in the target compound.
  • Applications : Permethrin is a widely used insecticide , while this compound’s applications remain speculative but may involve agrochemical intermediates.
Triclopyr and Fluroxypyr
  • Structure: Triclopyr ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid) and fluroxypyr ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy) acetate) are phenoxy herbicides with halogenated pyridine rings and oxygen linkages .
  • Key Differences :
    • Heterocyclic vs. Benzene Core : These compounds use pyridine rings instead of benzene, altering electronic properties.
    • Substituents : Multiple halogens (Cl, F) enhance their herbicidal activity compared to the dichloroethenyl group in the target compound.
2-Chloro-N-(methoxymethyl)aniline
  • Structure: This compound () features a methoxymethyl group attached to the aniline’s amino group, differing from the dichloroethenyl ether in the target compound.
  • Applications: Used in pharmaceuticals and material science , suggesting divergent utility compared to agrochemical-focused analogues.

Functional and Reactivity Comparison

Compound Core Structure Key Functional Groups Reactivity Applications
This compound Aniline Ether, amine, dichloroethenyl High (amine nucleophilicity, Cl electrophilicity) Speculative (agrochemical intermediates)
Permethrin Cyclopropane ester Ester, dichloroethenyl Moderate (ester hydrolysis susceptibility) Insecticide
Triclopyr Pyridine Carboxylic acid, ether, Cl High (acidic proton, Cl substitution) Herbicide
2-Chloro-N-(methoxymethyl)aniline Aniline Methoxymethyl, Cl Moderate (stable ether, Cl substitution) Pharmaceuticals, materials

Physicochemical Properties

  • Stability : The dichloroethenyl group in this compound may confer sensitivity to UV light or hydrolysis, akin to permethrin’s stability profile .
  • Solubility : The aniline’s amine group could enhance water solubility compared to permethrin’s lipophilic ester structure.

Toxicity and Environmental Impact

  • Permethrin: Known for low mammalian toxicity but high aquatic toxicity .
  • Triclopyr/Fluroxypyr : Moderate environmental persistence due to halogenated structures .
  • This compound: Potential toxicity concerns from the aniline moiety (e.g., methemoglobinemia) and chlorinated byproducts.

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